molecular formula C11H13N5O2 B2567606 3-[1-(1-methyl-1H-pyrazole-5-carbonyl)pyrrolidin-3-yl]-1,2,4-oxadiazole CAS No. 2034277-04-6

3-[1-(1-methyl-1H-pyrazole-5-carbonyl)pyrrolidin-3-yl]-1,2,4-oxadiazole

Cat. No.: B2567606
CAS No.: 2034277-04-6
M. Wt: 247.258
InChI Key: FDBTVEZRLSNVMK-UHFFFAOYSA-N
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Description

The compound 3-[1-(1-methyl-1H-pyrazole-5-carbonyl)pyrrolidin-3-yl]-1,2,4-oxadiazole features a hybrid heterocyclic scaffold combining a 1,2,4-oxadiazole core, a pyrrolidine ring, and a 1-methylpyrazole-5-carbonyl substituent.

Properties

IUPAC Name

(2-methylpyrazol-3-yl)-[3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N5O2/c1-15-9(2-4-13-15)11(17)16-5-3-8(6-16)10-12-7-18-14-10/h2,4,7-8H,3,5-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDBTVEZRLSNVMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C(=O)N2CCC(C2)C3=NOC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(1-methyl-1H-pyrazole-5-carbonyl)pyrrolidin-3-yl]-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1-methyl-1H-pyrazole-5-carboxylic acid with pyrrolidine and subsequent cyclization with a suitable reagent to form the oxadiazole ring . The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[1-(1-methyl-1H-pyrazole-5-carbonyl)pyrrolidin-3-yl]-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups on the rings can be replaced with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogenating agents, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction may produce reduced forms of the pyrazole or oxadiazole rings.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of pyrazole derivatives, including the compound , in exhibiting anticancer properties. The incorporation of the oxadiazole moiety has been linked to enhanced activity against various cancer cell lines. For instance, a study demonstrated that similar compounds could inhibit tumor growth by inducing apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction .

Antimicrobial Properties

The compound has shown promising antimicrobial activity. Research indicates that derivatives containing the pyrazole structure possess significant antibacterial effects against both Gram-positive and Gram-negative bacteria. A systematic review of pyrazole derivatives noted that compounds synthesized via multicomponent reactions exhibited potent antibacterial activity, with some achieving minimum inhibitory concentrations comparable to standard antibiotics .

Anti-inflammatory Effects

Inflammation is a critical factor in numerous diseases, including arthritis and cardiovascular disorders. Studies have suggested that oxadiazole-containing compounds can modulate inflammatory pathways. The specific compound has been evaluated for its ability to reduce pro-inflammatory cytokines in vitro, indicating its potential as an anti-inflammatory agent .

Structure-Activity Relationship (SAR)

Understanding the relationship between chemical structure and biological activity is crucial for the development of new therapeutics. The presence of the pyrazole and oxadiazole rings significantly influences the biological activities observed. For example:

Structural Feature Effect on Activity
Pyrazole moietyEnhances anticancer and antimicrobial properties
Oxadiazole ringIncreases anti-inflammatory effects
Carbonyl groupContributes to overall bioactivity

Case Study 1: Anticancer Screening

In a recent screening of various pyrazole derivatives, including the target compound, it was found to exhibit IC50 values in the low micromolar range against several cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism was attributed to cell cycle arrest and apoptosis induction .

Case Study 2: Antimicrobial Activity

In a study assessing the antimicrobial efficacy of multiple derivatives, the compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the pyrrolidine structure could enhance activity against resistant strains .

Mechanism of Action

The mechanism of action of 3-[1-(1-methyl-1H-pyrazole-5-carbonyl)pyrrolidin-3-yl]-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Features and Substituent Variations

The following table summarizes key structural differences between the target compound and its analogs:

Compound Name Pyrazole Substituent Pyrrolidine Substituent Oxadiazole Substituent Key Modifications
Target Compound 1-methyl 1-(1-methyl-1H-pyrazole-5-carbonyl) at position 1 None Base structure with methyl-pyrazole carbonyl linkage to pyrrolidine
S826-4326: 5-[1-(1-Ethyl-1H-pyrazole-5-carbonyl)-4-(methoxymethyl)pyrrolidin-3-yl]-3-methyl-1,2,4-oxadiazole 1-ethyl 4-methoxymethyl, 1-(1-ethyl-pyrazole-5-carbonyl) 3-methyl Ethyl-pyrazole, methoxymethyl on pyrrolidine, methyl-oxadiazole
1-[3-(3-Propyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]-1H-imidazole-4-carboxylic acid None None 3-propyl Propyl-oxadiazole fused to pyridine-imidazole-carboxylic acid scaffold
European Patent Compound: [(3R,5R)-1-(2,2-difluoro-ethyl)-5-(6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)-pyrrolidin-3-yl]-amide None 2,2-difluoroethyl, triazolopyrazine linkage None Fluorinated pyrrolidine with triazolopyrazine moiety; lacks oxadiazole

Key Observations :

  • Pyrazole Modifications : The target compound’s 1-methyl group on pyrazole contrasts with S826-4326’s 1-ethyl group, which may alter steric bulk and metabolic stability .
  • Pyrrolidine Functionalization : S826-4326 introduces a 4-methoxymethyl group on pyrrolidine, enhancing hydrophilicity compared to the target compound’s unmodified ring .
  • Oxadiazole Variations : The propyl-substituted oxadiazole in and methyl-substituted oxadiazole in S826-4326 suggest tunable electronic properties for target engagement.

Pharmacological Implications (Inferred from Structural Features)

  • S826-4326 : Methoxymethyl and ethyl groups could enhance blood-brain barrier penetration, suggesting CNS-targeted applications .
  • Compound : The carboxylic acid group and pyridine-imidazole core may favor solubility and protein-binding interactions.

Biological Activity

The compound 3-[1-(1-methyl-1H-pyrazole-5-carbonyl)pyrrolidin-3-yl]-1,2,4-oxadiazole belongs to a class of heterocyclic compounds that have garnered attention for their diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure

The structure of the compound can be represented as follows:

C12H14N4O2\text{C}_{12}\text{H}_{14}\text{N}_4\text{O}_2

This indicates a complex arrangement that contributes to its biological interactions.

Anticancer Activity

Research indicates that 1,2,4-oxadiazole derivatives exhibit significant anticancer properties. A study highlighted that compounds within this class demonstrated cytotoxic effects against various cancer cell lines, including:

  • Human cervical carcinoma (HeLa)
  • Colon adenocarcinoma (CaCo-2)
  • Mouse embryo cells (3T3-L1)

For instance, one derivative showed an IC50 value of approximately 92.4 μM against a panel of eleven cancer cell lines, suggesting potential for further development as anticancer agents .

Anti-inflammatory Properties

The anti-inflammatory potential of oxadiazole derivatives has been extensively documented. Compounds have been shown to inhibit cyclooxygenases (COX-1 and COX-2), which are critical enzymes in the inflammatory pathway. One study reported that certain derivatives exhibited an ED50 value comparable to standard anti-inflammatory drugs like diclofenac .

Antimicrobial Activity

The compound also demonstrates promising antimicrobial activity. A series of related compounds were tested against various bacterial strains and exhibited significant inhibition rates. For example, some derivatives showed effectiveness against Staphylococcus aureus and Escherichia coli, indicating their potential as antibacterial agents .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor for key enzymes involved in cancer progression and inflammation.
  • Cell Cycle Arrest : Certain derivatives induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds increase ROS levels in cells, contributing to their cytotoxic effects.

Study 1: Anticancer Efficacy

A recent study evaluated the efficacy of a series of oxadiazole derivatives on human cancer cell lines. The results indicated that one specific derivative had an IC50 value lower than 10 μM against HeLa cells, showcasing its potential as a lead compound for further development in cancer therapy .

Study 2: Anti-inflammatory Effects

In a controlled experiment assessing the anti-inflammatory properties using a carrageenan-induced paw edema model in rats, the oxadiazole derivative demonstrated significant reduction in edema compared to the control group . This suggests its utility in treating inflammatory conditions.

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50/ED50 ValueReference
AnticancerHeLa<10 μM
CaCo-292.4 μM
Anti-inflammatoryRat Paw Edema ModelED50 comparable to diclofenac
AntibacterialStaphylococcus aureusSignificant inhibition observed

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